

Application Notes: Rapamycin for in vivo Animal Studies

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Compound of Interest

Compound Name: (E)-Aktiv

Cat. No.: B10824929

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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a product of the bacterium *Streptomyces hygroscopicus* from a soil sample of Easter Island.[1] Initially identified for its antifungal properties, it is now a widely utilized and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[2][3] The mTOR pathway is a central regulator of essential cellular processes, including growth, proliferation, metabolism, and survival, by integrating signals from growth factors, nutrients, and cellular energy status.[2][4] Due to its profound effects, Rapamycin and its analogues (rapalogs) are extensively used in preclinical research across various animal models to investigate aging, cancer, immunosuppression, and neurodegeneration.[1][2][5]

Mechanism of Action

Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][6] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[6] This action allosterically inhibits the function of mTOR Complex 1 (mTORC1), a crucial assembly for cell growth and proliferation.[4][7] While mTORC1 is acutely sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive, though it can be inhibited by chronic treatment in certain cell types.[8] The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding

protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.
[7]

Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Data Presentation: Dosage and Pharmacokinetics

The effective dose of Rapamycin varies significantly depending on the research area, animal model, and desired biological outcome.[2] Continuous low-level dosing has been shown to be more effective for inhibiting tumor growth than intermittent high-dose boluses.[9]

Table 1: Rapamycin Dosage in Mouse Models for Various Applications

Research Area	Mouse Strain	Dosage	Administration Route	Frequency	Reference
Longevity/Anti-aging	C57BL/6	2 mg/kg	Intraperitoneal (IP)	Once every 5 days	[2]
C57BL/6	4 mg/kg	Intraperitoneal (IP)	Every other day for 6 weeks	[2]	
Not Specified	14 ppm in diet	Oral (in feed)	Continuous	[10]	
Cancer (Prevention)	FVB/N HER-2/neu	1.5 mg/kg	Subcutaneous (SC)	3 times a week for 2 weeks, followed by a 2-week break	[11]
FVB/N HER-2/neu	0.45 mg/kg	Subcutaneous (SC)	3 times a week for 2 weeks, followed by a 2-week break	[12]	
Cancer (Treatment)	Balb/c (CT-26 colon)	1.5 mg/kg/day	Continuous Infusion	Daily	[9]
Athymic Nu/Nu (C6 glioma)	~4 mg/kg/day	Intraperitoneal (IP)	Daily	[3]	
Immunosuppression	Inbred Rat Strains	3 mg/kg/day	Not Specified	Daily for 14 days	[13]

Table 2: Summary of Pharmacokinetic Parameters for Rapamycin

Parameter	Value	Species	Notes	Reference
Oral Bioavailability	~15-20%	Preclinical Models	Due to extensive first-pass metabolism.	[3][14]
Elimination Half-Life	6-12 hours	Mice and Rats	After intravenous administration.	[3]
~62 hours	Humans (Renal Transplant)	After multiple oral doses.	[3]	
Distribution	Sequesters in erythrocytes	Humans and Animals	Whole blood concentrations are significantly higher than plasma.	[15][16]
Metabolism	Primarily via CYP3A4	Humans and Animals	Metabolized in the liver.	[14][15]

Experimental Protocols

Due to its lipophilic nature, Rapamycin is insoluble in water and requires a specific vehicle for in vivo administration.[2] Below are detailed protocols for preparation and administration via intraperitoneal injection and oral gavage.

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol describes the preparation of a common vehicle formulation using Ethanol, PEG400, and Tween 80.

Materials:

- Rapamycin powder
- 100% Ethanol (Anhydrous)

- Polyethylene Glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile Saline or Water for Injection
- Sterile microcentrifuge tubes, syringes, and needles
- 0.22 μm sterile syringe filter

Procedure:

- Prepare Stock Solution (e.g., 50 mg/mL):
 - Aseptically weigh the required amount of Rapamycin powder.
 - Dissolve the powder in 100% Ethanol to create a concentrated stock solution (e.g., 50 mg/mL).^{[2][17]} Ensure it is fully dissolved by vortexing.
 - This stock solution is stable when stored at -80°C .^{[2][17]}
- Prepare Vehicle Solution:
 - In a sterile tube, prepare the vehicle. A common formulation consists of 5% PEG400 and 5% Tween 80 in saline.^[2] Other protocols use a mixture of 10% PEG400 and 10% Tween 80.^{[10][17]}
 - To prepare, mix the required volumes of PEG400 and Tween 80 first, then bring to the final volume with sterile saline or water.
- Prepare Final Dosing Solution (e.g., 1 mg/mL):
 - On the day of injection, thaw the Rapamycin stock solution.
 - Dilute the stock solution into the prepared vehicle to achieve the final desired concentration. For example, to make 1 mL of a 1 mg/mL solution from a 50 mg/mL stock, add 20 μL of the stock to 980 μL of the vehicle.^{[2][17]}

- Vortex the final solution thoroughly to ensure complete mixing.
- Sterilization:
 - Draw the final dosing solution into a sterile syringe.
 - Pass the solution through a 0.22 μm syringe filter into a new sterile tube or directly into the dosing syringe to ensure sterility before injection.[\[2\]](#)[\[10\]](#)

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

Procedure:

- Calculate Injection Volume: Calculate the required volume based on the most recent body weight of the mouse and the desired dosage (e.g., for a 25g mouse at a 5 mg/kg dose, inject 125 μL of a 1 mg/mL solution).[\[10\]](#)
- Animal Restraint: Firmly restrain the mouse by scruffing the skin on its neck and back to expose the abdomen. Tilt the mouse slightly with its head down to move the abdominal organs away from the injection site.[\[2\]](#)
- Injection: The injection should be administered into the lower right quadrant of the abdomen to avoid the bladder and cecum. Insert a 25-27 gauge needle at a shallow angle (15-20 degrees) to a depth of about 5 mm.[\[2\]](#)[\[10\]](#)
- Administer Dose: Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.[\[2\]](#) Inject the calculated volume smoothly and withdraw the needle.
- Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Preparation and Administration via Oral Gavage in Mice

Oral gavage is an alternative method for precise dosing, especially in studies where daily administration is required.[\[18\]](#)

Materials:

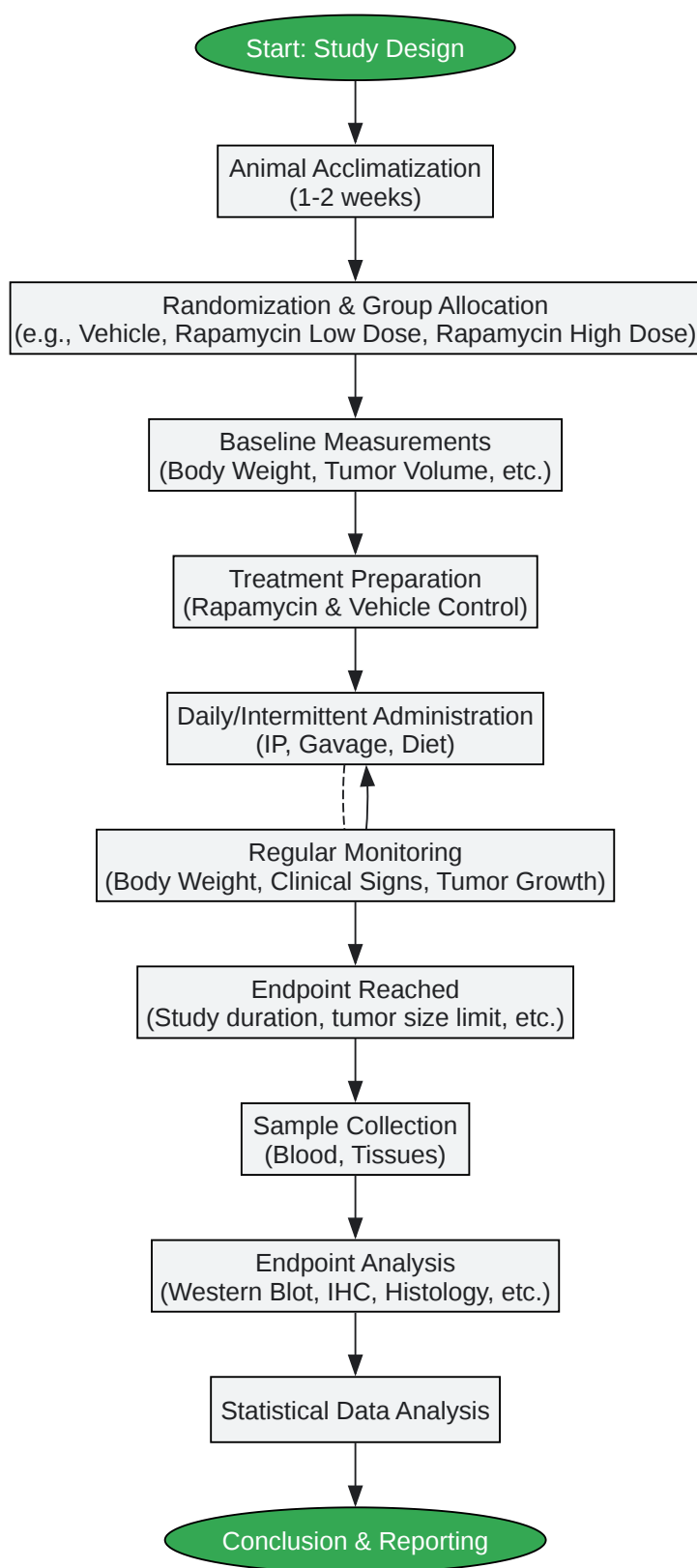
- Prepared and filtered Rapamycin dosing solution (as in Protocol 1)
- Appropriately sized gavage needle (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice).[19]

Procedure:

- **Select Gavage Needle:** Choose a gavage needle of the correct length and gauge for the size of the mouse.[19] The length should be measured from the tip of the mouse's nose to the last rib. Mark the needle to prevent over-insertion.
- **Animal Restraint:** Scruff the mouse firmly, ensuring the head and body are held in a straight line to facilitate the passage of the needle into the esophagus.[19]
- **Needle Insertion:** Gently insert the gavage needle into the mouth, advancing it along the upper palate. The needle should pass easily down the esophagus with no resistance.[19] If resistance is felt, withdraw and reposition. Do not force the needle, as this can cause perforation of the esophagus or trachea.
- **Administer Dose:** Once the needle is correctly positioned, administer the solution slowly from the attached syringe.
- **Withdrawal and Monitoring:** After dosing, gently remove the needle along the same path of insertion.[19] Monitor the animal for any signs of choking, distress, or discomfort.

Experimental Workflow Visualization

A typical in vivo study workflow involves several key stages from animal acclimatization to data analysis.



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Caption: General Experimental Workflow for an *in vivo* Rapamycin Study.

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